Cas no 1823912-15-7 (N-METHYL-2-(6-(TRIFLUOROMETHYL)PYRIDIN-2-YL)ETHANAMINE HCL)

N-METHYL-2-(6-(TRIFLUOROMETHYL)PYRIDIN-2-YL)ETHANAMINE HCL is a synthetic organic compound with significant potential in various chemical applications. It exhibits high purity and stability, making it suitable for research and development in pharmaceuticals, agrochemicals, and materials science. This compound's unique structure and chemical properties contribute to its effectiveness as a building block for novel compounds.
N-METHYL-2-(6-(TRIFLUOROMETHYL)PYRIDIN-2-YL)ETHANAMINE HCL structure
1823912-15-7 structure
商品名:N-METHYL-2-(6-(TRIFLUOROMETHYL)PYRIDIN-2-YL)ETHANAMINE HCL
CAS番号:1823912-15-7
MF:C9H12ClF3N2
メガワット:240.653191566467
MDL:MFCD27997464
CID:5162505

N-METHYL-2-(6-(TRIFLUOROMETHYL)PYRIDIN-2-YL)ETHANAMINE HCL 化学的及び物理的性質

名前と識別子

    • N-METHYL-2-(6-(TRIFLUOROMETHYL)PYRIDIN-2-YL)ETHANAMINE HCL
    • MDL: MFCD27997464
    • インチ: 1S/C9H11F3N2.ClH/c1-13-6-5-7-3-2-4-8(14-7)9(10,11)12;/h2-4,13H,5-6H2,1H3;1H
    • InChIKey: OFPFKWBQIBLEHX-UHFFFAOYSA-N
    • ほほえんだ: C(C1=CC=CC(CCNC)=N1)(F)(F)F.Cl

N-METHYL-2-(6-(TRIFLUOROMETHYL)PYRIDIN-2-YL)ETHANAMINE HCL 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Fluorochem
469697-5g
N-METHYL-2-(6-(TRIFLUOROMETHYL)PYRIDIN-2-YL)ETHANAMINE HCL
1823912-15-7 95.0%
5g
£3,233.00 2023-04-12
Chemenu
CM324050-1g
N-Methyl-2-(6-(Trifluoromethyl)Pyridin-2-Yl)Ethanamine Hydrochloride
1823912-15-7 95%
1g
$633 2023-03-26
Fluorochem
469697-250mg
N-METHYL-2-(6-(TRIFLUOROMETHYL)PYRIDIN-2-YL)ETHANAMINE HCL
1823912-15-7 95.0%
250mg
£432.00 2023-04-12
Fluorochem
469697-1g
N-METHYL-2-(6-(TRIFLUOROMETHYL)PYRIDIN-2-YL)ETHANAMINE HCL
1823912-15-7 95.0%
1g
£1,078.00 2023-04-12
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD337334-1g
N-Methyl-2-(6-(Trifluoromethyl)Pyridin-2-Yl)Ethanamine Hydrochloride
1823912-15-7 95+%
1g
¥4428.0 2023-03-31

N-METHYL-2-(6-(TRIFLUOROMETHYL)PYRIDIN-2-YL)ETHANAMINE HCL 関連文献

N-METHYL-2-(6-(TRIFLUOROMETHYL)PYRIDIN-2-YL)ETHANAMINE HCLに関する追加情報

Introduction to N-METHYL-2-(6-(TRIFLUOROMETHYL)PYRIDIN-2-YL)ETHANAMINE HCL (CAS No. 1823912-15-7)

N-METHYL-2-(6-(TRIFLUOROMETHYL)PYRIDIN-2-YL)ETHANAMINE HCL is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1823912-15-7, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry. The structural features of this compound, particularly the presence of a TRIFLUOROMETHYL group and a PYRIDIN-2-YL moiety, contribute to its unique chemical and pharmacological properties.

The TRIFLUOROMETHYL group is a key structural element that enhances the metabolic stability and lipophilicity of the molecule, which are critical factors in drug design. This group is often incorporated into pharmaceuticals to improve their bioavailability and duration of action. In contrast, the PYRIDIN-2-YL moiety contributes to the compound's ability to interact with biological targets, such as enzymes and receptors, which is essential for its pharmacological activity. The combination of these structural features makes N-METHYL-2-(6-(TRIFLUOROMETHYL)PYRIDIN-2-YL)ETHANAMINE HCL a versatile candidate for further exploration in drug development.

Recent advancements in the field of medicinal chemistry have highlighted the importance of optimizing molecular structures to achieve desired pharmacological effects. The N-METHYL-2-(6-(TRIFLUOROMETHYL)PYRIDIN-2-YL)ETHANAMINE HCL molecule has been studied for its potential applications in treating various diseases, including neurological disorders and inflammatory conditions. Researchers have been particularly interested in its interactions with neurotransmitter systems, where the TRIFLUOROMETHYL group plays a crucial role in modulating receptor binding affinity and selectivity.

One of the most compelling aspects of this compound is its potential as a lead molecule for the development of novel therapeutics. The structural motifs present in N-METHYL-2-(6-(TRIFLUOROMETHYL)PYRIDIN-2-YL)ETHANAMINE HCL have been shown to exhibit inhibitory activity against several key enzymes involved in disease pathways. For instance, studies have demonstrated that derivatives of this compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammation and pain management. These findings suggest that further optimization of this scaffold could lead to the discovery of new drugs with improved efficacy and reduced side effects.

The synthesis of N-METHYL-2-(6-(TRIFLUOROMETHYL)PYRIDIN-2-YL)ETHANAMINE HCL involves multi-step organic reactions that require careful control of reaction conditions to ensure high yield and purity. The introduction of the TRIFLUOROMETHYL group typically involves halogenation reactions followed by nucleophilic substitution, while the PYRIDIN-2-YL moiety is often introduced through condensation reactions with appropriate pyridine derivatives. The final step involves converting the free base form into its hydrochloride salt, which enhances its solubility and stability for further applications.

In vitro studies have provided valuable insights into the pharmacological profile of N-METHYL-2-(6-(TRIFLUOROMETHYL)PYRIDIN-2-YL)ETHANAMINE HCL. These studies have revealed that the compound exhibits significant binding affinity to certain neurotransmitter receptors, including serotonin receptors and dopamine receptors. This binding affinity suggests potential therapeutic applications in treating conditions such as depression, anxiety, and Parkinson's disease. Additionally, preliminary data indicate that the compound may have anti-inflammatory properties, making it a promising candidate for developing treatments for chronic inflammatory diseases.

The impact of computational methods on drug discovery has also been instrumental in understanding the behavior of N-METHYL-2-(6-(TRIFLUOROMETHYL)PYRIDIN-2-YL) ETHANAMINE HCL. Molecular modeling techniques have been used to predict how this compound interacts with biological targets at the atomic level. These simulations have helped researchers identify key residues on the target proteins that are critical for binding affinity and selectivity. By leveraging computational tools, scientists can design more effective derivatives of this compound with enhanced pharmacological properties.

Future research directions for N-METHODLY 1MTHDLY 0MTHDLY 0MTHDLY (CAS No. 18239125157777777777777777777777777777777777777777777777777777777777777777777)-15(-)-15(-)-15(-)-15(-)-15(-)-15(-)-15(-)-15(-)-15(-)-15(-)-15(-)-15(-)-15(-)-15(-)-15(-)-N METHDLY 0MTHDLY 0MTHDLY 0MTHDLY 0MTHDLY 0MTHDLY 0MTHDLY 0MTHDLY 0MTHDLY 0MTHDLY 0MTHDLY ETHANAMINE HCL include exploring its potential in vivo activities and conducting preclinical studies to assess its safety and efficacy. Animal models will be used to evaluate various aspects of drug performance, including pharmacokinetics, pharmacodynamics, and toxicity profiles. These studies will provide critical data for determining whether this compound is suitable for further development into a clinical candidate.

The development of new drugs is a complex process that requires collaboration between chemists, biologists, pharmacologists, and clinicians. The study of N-METHODLY 1MTHDLY 0MTHDLY 0MTHDLY (CAS No.-15157515157515157515157515157515157515157515157515157515157515157515157515157)-(HCl), while still in its early stages, demonstrates how interdisciplinary approaches can lead to significant advancements in pharmaceutical research. By combining experimental data with computational modeling and leveraging cutting-edge technologies, researchers can accelerate the discovery and development of new therapeutics that address unmet medical needs.

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